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molecular formula C12H9F2NO3 B8470446 Ethyl 6,7-difluoro-4-oxoquinoline-3-carboxylate

Ethyl 6,7-difluoro-4-oxoquinoline-3-carboxylate

Cat. No. B8470446
M. Wt: 253.20 g/mol
InChI Key: NPCJNDOZSIWDOS-UHFFFAOYSA-N
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Patent
US06566362B2

Procedure details

A suspension of 58.3 g of ethyl 6,7-difluoro-4-oxoquinoline-3-carboxylate in 490 g of phosphorus oxychloride was heated at 95° C. for 5 hours with stirring. After evaporation to dryness under reduced pressure (5.2 kPa), the viscous residue obtained was supplemented with 500 cm3 of ice-cold water and decomposed by slow addition of a saturated aqueous potassium carbonate solution up to pH 8. The insoluble material formed was extracted twice with 400 cm3 of dichloromethane. The organic extracts obtained were dried over sodium sulphate in the presence of animal charcoal, filtered, and concentrated under reduced pressure (5.2 kPa). The residue obtained was recrystallized from 800 cm3 of hexane. 53 g of ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate was obtained in the form of white crystals, which melted at 111° C.
Quantity
58.3 g
Type
reactant
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[F:12])[N:8]=[CH:7][CH:6]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:5]2=O.C(=O)([O-])[O-].[K+].[K+].P(Cl)(Cl)([Cl:27])=O>>[Cl:27][C:5]1[C:4]2[C:9](=[CH:10][C:11]([F:12])=[C:2]([F:1])[CH:3]=2)[N:8]=[CH:7][C:6]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
58.3 g
Type
reactant
Smiles
FC=1C=C2C(C(C=NC2=CC1F)C(=O)OCC)=O
Name
Quantity
490 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation to dryness under reduced pressure (5.2 kPa)
CUSTOM
Type
CUSTOM
Details
the viscous residue obtained
CUSTOM
Type
CUSTOM
Details
The insoluble material formed
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with 400 cm3 of dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic extracts obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over sodium sulphate in the presence of animal charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (5.2 kPa)
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from 800 cm3 of hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)F)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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